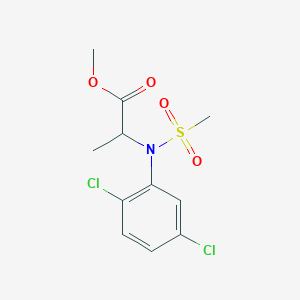
4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole, also known as MPTT, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in pharmaceutical research. MPTT belongs to the class of thiazole-containing compounds that have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antifungal properties.
科学的研究の応用
Anticancer Properties
Research indicates that thiazole derivatives, including those related to 4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole, show promising anticancer activities. For instance, compounds synthesized from thiazole and pyrazole moieties have been evaluated for their potential as anticancer agents, demonstrating significant inhibitory effects against specific cancer cell lines (Gomha et al., 2016). Additionally, microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles has been reported to yield compounds with potent antitumor activities against breast cancer cell lines (Mahmoud et al., 2021).
Antimicrobial and Anti-infective Effects
Thiazole derivatives have been synthesized and tested for their antimicrobial properties. Certain thiazole compounds exhibit moderate to excellent activity against various bacterial strains (B'Bhatt & Sharma, 2017). Furthermore, thiazole clubbed with pyrazole derivatives has shown significant anti-infective properties, including antibacterial, antimalarial, and anthelmintic activities (Bansal et al., 2020).
Antioxidant Activity
The antioxidant potential of thiazole compounds has also been investigated, with some derivatives showing promising results in scavenging free radicals and thus acting as effective antioxidants (Hossan, 2020).
Molecular Organization and Bioactive Compound Interaction
Studies have explored how thiazole derivatives interact with biological membranes, revealing insights into their molecular organization and potential mechanisms of action. For example, the interaction of thiazole-derived bioactive compounds with dipalmitoylphosphatidylcholine bilayers has been characterized, highlighting the influence of these compounds on lipid membrane properties (Kluczyk et al., 2016).
特性
IUPAC Name |
4-methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S2/c1-13-17(23-19(20-13)15-10-6-3-7-11-15)16-12-22-18(21-16)14-8-4-2-5-9-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCPPVSFLFFADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2563673.png)
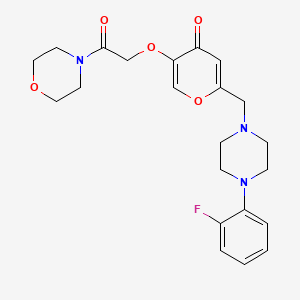
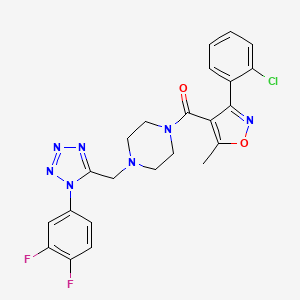
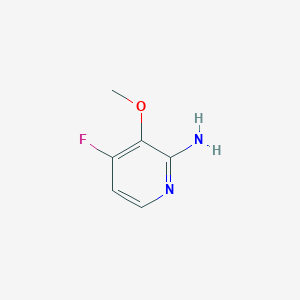
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2563677.png)
![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2563678.png)
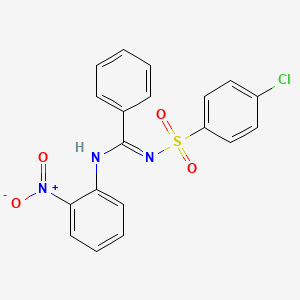
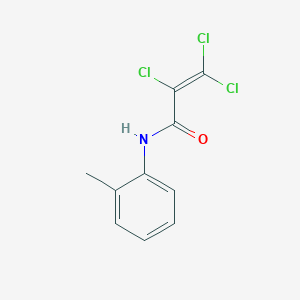
![1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2563688.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2563689.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2563690.png)
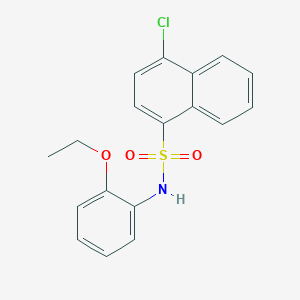
![2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2563694.png)
